molecular formula C10H11ClO4 B1149525 ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate CAS No. 127557-24-8

ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate

Cat. No.: B1149525
CAS No.: 127557-24-8
M. Wt: 230.64494
InChI Key:
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Description

Ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid and features a chloro, hydroxy, and methoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate typically involves the esterification of 5-chloro-2-hydroxy-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde.

    Reduction: Formation of ethyl 5-chloro-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate involves its interaction with specific molecular targets. The chloro, hydroxy, and methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-hydroxy-3-methoxybenzoate: Similar structure but with a methyl ester group.

    Ethyl 5-chloro-2-hydroxybenzoate: Lacks the methoxy group.

    Ethyl 2-hydroxy-3-methoxybenzoate: Lacks the chloro group.

Uniqueness

This compound is unique due to the combination of chloro, hydroxy, and methoxy substituents on the benzene ring. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

127557-24-8

Molecular Formula

C10H11ClO4

Molecular Weight

230.64494

Synonyms

ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate

Origin of Product

United States

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